molecular formula C12H13BrClNO2 B12906754 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-59-8

2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12906754
CAS No.: 81778-59-8
M. Wt: 318.59 g/mol
InChI Key: FETSJLMCIHGQTG-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of a bromine and chlorine atom attached to a benzyl group, which is further connected to a dimethylisoxazolidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzyl chloride and 4,4-dimethylisoxazolidin-3-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-2-chlorobenzyl chloride is reacted with 4,4-dimethylisoxazolidin-3-one in an appropriate solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include dehalogenated or reduced derivatives.

Scientific Research Applications

2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chlorobenzyl alcohol
  • 4-bromo-2-chlorobenzonitrile
  • 4-bromo-2-chlorobenzoic acid

Uniqueness

2-(4-bromo-2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to its isoxazolidinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

81778-59-8

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

2-[(4-bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13BrClNO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

FETSJLMCIHGQTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)Br)Cl)C

Origin of Product

United States

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